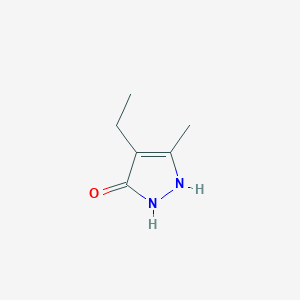

4-ethyl-3-methyl-1H-pyrazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112701-02-7 |

|---|---|

Molecular Formula |

C6H10N2O |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

4-ethyl-5-methyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h3H2,1-2H3,(H2,7,8,9) |

InChI Key |

GWJQJZWYODBHKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NNC1=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1h Pyrazol 5 Ols

Tautomerism Studies in 1H-Pyrazol-5-ols

1H-pyrazol-5-ols, also known as pyrazolones, are characterized by their ability to exist in multiple tautomeric forms. clockss.org This phenomenon is of significant interest due to its impact on the compounds' chemical reactivity, physical properties, and biological activity. researchgate.netfrontiersin.org The primary forms of tautomerism observed are keto-enol and annular tautomerism.

Keto-Enol Tautomerism

The fundamental tautomerism in pyrazolones is the equilibrium between a keto form (a carbonyl group at C5) and an enol form (a hydroxyl group at C5). frontiersin.org This interconversion involves the migration of a proton and a rearrangement of double bonds. frontiersin.org The position of this equilibrium is sensitive to various factors, including the solvent environment and the nature of substituents on the pyrazole (B372694) ring. frontiersin.orgresearchgate.net

In solution, pyrazolone (B3327878) derivatives can exist as a dynamic mixture of these tautomers. frontiersin.org For instance, studies on acetylacetone (B45752) and its derivatives show that electron delocalization within the C=C-C fragment plays a crucial role in stabilizing the enol form. researchgate.net The stability of the enol tautomer is often enhanced by the formation of an intramolecular hydrogen bond between the hydroxyl group and a nearby functional group. Recent computational studies using Density Functional Theory (DFT) have been employed to evaluate the thermodynamics of keto-enol tautomerization, calculating parameters like Gibbs free energy, enthalpy, and entropy to predict the equilibrium constants and the percentage of each tautomer present under specific conditions. nih.gov

Annular Tautomerism (1H- and 2H-Pyrazolones)

Annular tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov This results in the existence of 1H- and 2H-isomers. For N-unsubstituted pyrazoles, this proton exchange can be rapid on the NMR timescale, leading to averaged signals for the C3 and C5 positions. nih.gov However, the interconversion rate can be slowed down by using dipolar aprotic solvents and low temperatures, allowing for the observation of individual tautomers. nih.gov

In the solid state, the structure is fixed, and X-ray crystallography can unambiguously determine which tautomer is present. researchgate.netnih.govmdpi.com For example, an X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1-phenyl-1H-pyrazol-3-ol form in the crystal lattice. nih.govmdpi.com The study of N-substituted pyrazolones, where the migrating proton is replaced by a group like methyl, provides "fixed" models for comparing spectroscopic data of the different tautomeric forms. researchgate.netmdpi.com

Influence of Substituents on Tautomeric Equilibria

Substituents on the pyrazole ring significantly influence the position of both keto-enol and annular tautomeric equilibria. The electronic nature of these substituents plays a critical role.

Theoretical calculations have shown that electron-donating groups (e.g., -F, -Cl, -OH, -NH2, -CH3) tend to favor the C3-tautomer (where the substituent is at the 3-position). nih.gov Conversely, electron-withdrawing groups (e.g., -BH2, -CFO, -COOH, -CHO) generally stabilize the C5-tautomer. nih.gov

The solvent polarity also has a profound effect. For instance, in a study of substituted adenines, increasing the solvent polarity was found to enhance the electron-donating ability of an amino group and the electron-withdrawing ability of a nitro group, thereby influencing tautomeric preferences. nih.gov In the case of 1-phenyl-1H-pyrazol-3-ol, it exists predominantly as dimeric pairs in nonpolar solvents like chloroform, while in a polar solvent like DMSO, it is present as monomers. nih.govmdpi.com

Table 1: Influence of Substituents and Solvent on Tautomeric Forms of Pyrazolones

| Compound/Class | Substituent Type | Solvent | Predominant Tautomeric Form/Observation | Reference |

|---|---|---|---|---|

| Substituted Pyrazoles | Electron-donating (e.g., -CH3, -NH2) | - | Favors C3-tautomer | nih.gov |

| Substituted Pyrazoles | Electron-withdrawing (e.g., -COOH) | - | Favors C5-tautomer | nih.gov |

| 1-Phenyl-1H-pyrazol-3-ol | Phenyl at N1 | Nonpolar (e.g., CDCl3) | Dimeric 1H-pyrazol-3-ol pairs | nih.govmdpi.com |

| 1-Phenyl-1H-pyrazol-3-ol | Phenyl at N1 | Polar (e.g., DMSO) | Monomeric 1H-pyrazol-3-ol | nih.govmdpi.com |

| 3-methyl-4-nitroso-5-pyrazolone | Methyl at C3, Nitroso at C4 | Solution | Oxime tautomer is favored | researchgate.net |

Substitution Reactions

The pyrazole ring in 1H-pyrazol-5-ols is amenable to various substitution reactions, allowing for the functionalization of the molecule at different positions.

Nucleophilic Substitution at C5 Hydroxyl Group

The hydroxyl group at the C5 position can act as a nucleophile or be replaced in nucleophilic substitution reactions. One common reaction is O-alkylation. For example, pyrazolones can be reacted with trimethylsilyldiazomethane (B103560) to yield the corresponding O-methyl derivatives. clockss.org This reaction serves as a method to synthesize "fixed" derivatives for tautomerism studies.

In a study on 1-methyl-3,4,5-trinitropyrazole, it was observed that nucleophilic substitution preferentially occurs at the C5 position, where the nitro group is replaced by various nucleophiles. researchgate.net While this involves a nitro-substituted pyrazole, it highlights the reactivity of the C5 position towards nucleophilic attack.

Electrophilic Substitution on the Pyrazole Ring (e.g., at C4)

The C4 position of the pyrazolone ring is electron-rich and thus susceptible to electrophilic substitution. This reactivity has been exploited for the synthesis of a variety of derivatives.

A common reaction is acylation. For instance, 1-substituted 5-hydroxy-1H-pyrazoles can be condensed with orthoesters to introduce an acyl group at the C4 position. clockss.org Similarly, the synthesis of 4-aroylpyrazoles has been achieved through a Fries rearrangement of pyrazole esters formed from 1,3-dimethyl-1H-pyrazol-5-ol. encyclopedia.pub

Furthermore, the C4 position can undergo condensation reactions with aldehydes. For example, 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) are synthesized through the reaction of pyrazolones with various aromatic aldehydes. Another example is the reaction of 5-aminopyrazoles with N-substituted isatin, which proceeds via a condensation reaction. encyclopedia.pub The reaction of 1,3-diphenyl-1H-pyrazol-5-ol with dimedone and malononitrile (B47326) also demonstrates the reactivity of the C4 position in multicomponent reactions to form complex heterocyclic systems. nih.gov

Table 2: Summary of Substitution Reactions on 1H-Pyrazol-5-ols

| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| O-methylation | C5-OH | Trimethylsilyldiazomethane | O-methyl ether | clockss.org |

| Acylation | C4 | Orthoesters | 4-Acylpyrazolone | clockss.org |

| Aroylation | C4 | Fries rearrangement of pyrazole esters | 4-Aroylpyrazole | encyclopedia.pub |

| Condensation | C4 | Aromatic aldehydes | 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) | encyclopedia.pub |

| Multicomponent Reaction | C4 | Dimedone, malononitrile | Tetrahydro-4H-chromene derivatives | nih.gov |

Derivatization and Functional Group Transformations

The functional groups of 4-ethyl-3-methyl-1H-pyrazol-5-ol offer numerous handles for derivatization. These transformations are crucial for modulating the compound's physicochemical properties and for synthesizing new chemical entities. Key reactions include alkylation, acylation, condensation, oxidation, and halogenation, each targeting specific sites on the molecule.

Alkylation and acylation are fundamental transformations for modifying the pyrazol-5-ol core, occurring at the nitrogen (N-), oxygen (O-), or carbon (C-) atoms. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the electrophile.

The pyrazolone ring possesses multiple reactive sites, making it a versatile substrate for derivatization. nih.gov The C-4 position is particularly susceptible to electrophilic substitution. For instance, alkylation at this position has been used to synthesize lipophilic derivatives of related pyrazolones. In one study, a C-18 hydrocarbon chain was introduced at the C-4 position using octadecyl bromide, demonstrating a targeted modification to increase lipophilicity. nih.gov

While C-alkylation is common, N-alkylation is also a significant pathway. For unsymmetrical pyrazoles, the reaction can lead to a mixture of N1 and N2 isomers. The outcome is influenced by both steric and electronic factors of the substituents on the pyrazole ring. nih.gov Research has focused on controlling this regioselectivity, with specific methods, including enzymatic catalysis, being developed to achieve highly selective N-alkylation with reagents like simple haloalkanes. rsc.orgchemistryworld.comnih.gov The competition between N-alkylation and O-alkylation is also a recognized phenomenon in analogous lactam systems, where the choice of reaction site can significantly alter the final product's properties. nih.govbasf.com

Acylation reactions can similarly target either the nitrogen or carbon atoms. rsc.org Direct electrophilic C-acylation at the C-4 position is a well-established method for introducing acyl groups, though it may necessitate specific catalysts like tin(II) chloride or proceed under classical Friedel-Crafts conditions, which are not always suitable for pyrazoles. rsc.orgnih.gov The synthesis of various 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ones has been successfully achieved using different 4-substituted aroyl chlorides.

Table 1: Examples of Alkylation and Acylation Reactions on Pyrazolone Scaffolds

| Reaction Type | Reagent Example | Position of Modification | Product Type | Reference |

|---|---|---|---|---|

| C4-Alkylation | Octadecyl bromide | C-4 | 4-Octadecyl-pyrazolone | nih.gov |

| N-Alkylation | Dimethyl sulfate | N-1 / N-2 | N-Methyl-pyrazole isomers | nih.gov |

| N-Alkylation | Haloalkanes (Enzymatic) | N-1 | N-Alkyl-pyrazole | rsc.org |

| C4-Acylation | 4-Methylbenzoyl chloride | C-4 | 4-(4-Methylbenzoyl)-pyrazolone |

The active methylene (B1212753) group at the C-4 position of 1H-pyrazol-5-ols is readily involved in condensation reactions, particularly with aldehydes. This reaction is a cornerstone for the synthesis of bis-pyrazolylmethane derivatives. The typical mechanism involves an initial Knoevenagel condensation of the pyrazolone with the aldehyde, forming an arylidene intermediate. This is followed by a rapid Michael addition of a second pyrazolone molecule to the activated double bond, yielding the final bis-adduct. rsc.orgnih.gov

This transformation, often referred to as a one-pot, pseudo-three-component reaction, involves two equivalents of the pyrazolone and one equivalent of the aldehyde. A wide array of catalysts have been employed to facilitate this synthesis, highlighting its versatility and efficiency. Catalysts range from simple bases like sodium acetate (B1210297) or piperidine (B6355638) to more complex systems such as alum (KAl(SO₄)₂·12H₂O), ionic liquids, and various solid-supported catalysts. nih.govchemistryworld.comrsc.orgorganic-chemistry.org These methods often provide high to excellent yields of the desired 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) and can frequently be performed under mild, solvent-free, or environmentally benign conditions, including promotion by visible light. rsc.orgrsc.orgorganic-chemistry.orgnih.gov

The reaction is general for a wide range of substituted aromatic and heteroaromatic aldehydes, accommodating both electron-donating and electron-withdrawing groups on the aldehyde's aromatic ring. rsc.orgrsc.org The resulting pure products can often be isolated by simple filtration from the reaction mixture. nih.govrsc.org

Table 2: Catalysts Used in the Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)

| Catalyst | Solvent/Condition | Typical Yield | Reference |

|---|---|---|---|

| Sodium Acetate (NaOAc) | 70% Ethanol, Room Temp. | High to Excellent | nih.govrsc.org |

| Alum (KAl(SO₄)₂·12H₂O) | Solvent-free, 60 °C | 81-95% | organic-chemistry.org |

| Visible Light | Room Temperature | Excellent | rsc.orgnih.gov |

| Piperidine | Ethanol | Good | nih.gov |

| Ionic Liquids | Solvent-free / Mild | High | chemistryworld.com |

The oxidation of this compound and related compounds is a critical transformation, particularly in the context of its function as a free radical scavenger. The molecule's antioxidant activity stems from its ability to react with and neutralize various reactive oxygen species (ROS). The reaction mechanism is largely dictated by the nature of the oxidant.

The process is initiated by the formation of the edaravone (B1671096) anion, as the rate of oxidation increases with pH. rsc.org This anion readily donates an electron to a free radical, such as a peroxyl radical (LOO•), forming a carbon-centered edaravone radical. rsc.org This radical intermediate then reacts with molecular oxygen to generate a 4-peroxyl radical, which is subsequently converted into 3-methyl-1-phenyl-2-pyrazolin-4,5-dione (also known as 4-oxoedaravone). This dione (B5365651) is a primary oxidation product and can undergo further hydrolysis to yield 2-oxo-3-(phenylhydrazono)butanoic acid (OPB) . rsc.orgrsc.org This pathway is characteristic of oxidation induced by free radicals. nih.govnih.gov

The compound also reacts efficiently with other oxidants. In the presence of peroxynitrite (ONOO⁻), a powerful biological oxidant, the major product is not 4-oxoedaravone but rather 4-NO-edaravone , with a minor amount of 4-NO₂-edaravone also being formed. rsc.orgnih.gov This reaction is notably fast, suggesting it is a significant pathway in biological systems where peroxynitrite is present. rsc.orgnih.gov

Furthermore, reaction with singlet oxygen (¹O₂) also leads to the formation of OPB, but through a different proposed mechanism that does not necessarily involve a free radical intermediate. rsc.org Myeloperoxidase (MPO), an enzyme that produces oxidants, can also mediate the oxidation of edaravone, leading to a carbon-centered radical metabolite. organic-chemistry.org

Table 3: Major Oxidation Products of Edaravone with Different Oxidants

| Oxidant | Major Product(s) | Reference |

|---|---|---|

| Peroxyl Radicals (LOO•) | 3-Methyl-1-phenyl-2-pyrazolin-4,5-dione (4-oxoedaravone), 2-Oxo-3-(phenylhydrazono)butanoic acid (OPB) | rsc.orgrsc.org |

| Peroxynitrite (ONOO⁻) | 4-NO-edaravone | rsc.orgnih.gov |

| Singlet Oxygen (¹O₂) | 2-Oxo-3-(phenylhydrazono)butanoic acid (OPB) | rsc.org |

| Hypochlorite (B82951) (ClO⁻) | 4-Cl-edaravone, (E)-2-chloro-3-[(E)-phenyldiazenyl]-2-butenoic acid (CPB) | nih.govnih.gov |

Halogenation of 1H-pyrazol-5-ols typically occurs at the C-4 position, which is activated for electrophilic substitution. This reaction provides a direct route to 4-halo-pyrazolone derivatives, which are valuable intermediates for further synthetic transformations.

The reaction of edaravone, a closely related compound, with the two-electron oxidant hypochlorite (ClO⁻) has been studied. This reaction yields 4-Cl-edaravone as the primary product. nih.govnih.gov Further oxidation of 4-Cl-edaravone by hypochlorite leads to the formation of (E)-2-chloro-3-[(E)-phenyldiazenyl]-2-butenoic acid (CPB) as the final product. nih.govnih.gov The formation of 4-Cl-edaravone is proposed to proceed through an intermediate cluster involving the enol form of edaravone, HOCl, and water, followed by deprotonation. nih.gov

Various synthetic methods have been developed for the efficient halogenation of pyrazoles and pyrazolones. A solvent-free mechanochemical method using trichloroisocyanuric acid (TCCA) as the chlorinating agent has been reported to produce 4-chloropyrazoles in high yields, offering a greener alternative to traditional solvent-based methods. rsc.org This reaction is believed to proceed via an electrophilic aromatic substitution mechanism. rsc.org

Additionally, electrochemical methods provide an environmentally friendly approach for the selective halogenation of pyrazolones. These electrochemical oxidative strategies can be performed free of metals and external chemical oxidants, affording 4-halopyrazolones in moderate to excellent yields and are suitable for large-scale synthesis. rsc.org These techniques allow for the direct installation of chlorine, bromine, or iodine onto the pyrazolone scaffold.

Table 4: Reagents and Methods for Halogenation of Pyrazolones

| Halogenating Agent/Method | Halogen | Position | Product | Reference |

|---|---|---|---|---|

| Hypochlorite (ClO⁻) | Cl | C-4 | 4-Cl-edaravone | nih.govnih.gov |

| Trichloroisocyanuric Acid (TCCA) | Cl | C-4 | 4-Chloropyrazole | rsc.org |

| Electrochemical Oxidation | Cl, Br, I | C-4 | 4-Halopyrazolone | rsc.org |

| Iodine monochloride (ICl) | I | C-4 | 1-Acyl-4-iodo-1H-pyrazole | organic-chemistry.org |

Spectroscopic and Structural Elucidation Studies of 1h Pyrazol 5 Ols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by mapping the carbon and proton environments.

Proton NMR (¹H NMR) for Proton Environments

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons in a molecule. For the predominant 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one tautomer, the spectrum is expected to show distinct signals for the N-H proton, the ethyl group protons, and the methyl group protons.

The N-H proton typically appears as a broad singlet in the downfield region, often between 8.0 and 11.0 ppm, with its exact position and broadness influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The ethyl group at position C5 gives rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl spin system. The methyl group attached to C4 of the pyrazole (B372694) ring appears as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 8.0 - 11.0 | Broad Singlet | Chemical shift is variable and dependent on conditions. |

| Ethyl -CH2- | ~2.4 - 2.6 | Quartet (q) | Coupled to the adjacent methyl protons. |

| C4-Methyl | ~1.8 - 2.1 | Singlet (s) | Attached to a double bond on the pyrazole ring. |

| Ethyl -CH3 | ~1.1 - 1.3 | Triplet (t) | Coupled to the adjacent methylene protons. |

| Predicted values are based on data from analogous pyrazolone (B3327878) structures. jmchemsci.comrjpbcs.com |

Carbon NMR (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one produces a distinct signal.

The most downfield signal is typically the carbonyl carbon (C=O) at C5, appearing around 170-180 ppm. The two sp² hybridized carbons of the pyrazole ring (C3 and C4) resonate in the olefinic region. The carbon bearing the methyl group (C3) is expected around 140-150 ppm, while the carbon with the ethyl group (C4) is more shielded. The signals for the ethyl and methyl substituents appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C5 (C=O) | ~170 - 180 | Carbonyl carbon, typically the most downfield signal. |

| C3 | ~140 - 150 | sp² carbon attached to nitrogen and methyl group. |

| C4 | ~100 - 110 | sp² carbon attached to the ethyl group. |

| Ethyl -CH2- | ~15 - 20 | Aliphatic methylene carbon. |

| Ethyl -CH3 | ~12 - 15 | Aliphatic methyl carbon of the ethyl group. |

| C4-Methyl | ~8 - 12 | Aliphatic methyl carbon. |

| Predicted values are based on data from analogous pyrazolone structures. jmchemsci.comnaturalspublishing.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would confirm the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively assign the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the C4-methyl protons to the C3, C4, and C5 carbons of the ring, and the ethyl methylene protons to C4 and C5. These correlations are crucial for confirming the substitution pattern on the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one is characterized by several key absorption bands.

A broad band in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration, with the broadening indicative of intermolecular hydrogen bonding. Aliphatic C-H stretching from the ethyl and methyl groups appears just below 3000 cm⁻¹. The most intense and characteristic absorption is the C=O (carbonyl) stretch, which is expected in the 1680-1720 cm⁻¹ region. rjpbcs.com Vibrations for the C=N and C=C bonds within the pyrazole ring typically appear in the 1500-1650 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one

| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Type |

| N-H | 3100 - 3400 | Stretching (broad) |

| C-H | 2850 - 2980 | Aliphatic Stretching |

| C=O | 1680 - 1720 | Carbonyl Stretching (strong) |

| C=N / C=C | 1500 - 1650 | Ring Stretching |

| Predicted values are based on spectral data from analogous pyrazolone compounds. rjpbcs.comjocpr.comnist.govnist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation products. The molecular formula for 4-ethyl-3-methyl-1H-pyrazol-5-ol is C6H10N2O, corresponding to a molecular weight of approximately 126.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 126. The fragmentation of pyrazoles is complex but often involves the loss of stable small molecules or radicals. Common fragmentation pathways could include the loss of the ethyl group (M-29), the elimination of a nitrogen molecule (N₂), or cleavage of the pyrazole ring itself. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive solid-state structure of a molecule. Studies on 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one have revealed precise details about its three-dimensional architecture. nih.gov

The analysis confirms that the compound crystallizes in the pyrazolone tautomeric form. The five-membered dihydropyrazole ring is nearly planar. nih.gov In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring molecule. This interaction results in the formation of centrosymmetric dimers, which create a characteristic R²₂(8) ring motif. nih.gov These dimers are further connected into two-dimensional arrays through additional hydrogen bonding, and the crystal structure is also stabilized by C-H···π interactions. nih.gov

Theoretical and Computational Investigations of 1h Pyrazol 5 Ols

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the molecular characteristics of 1H-pyrazol-5-ols. These computational approaches allow for the detailed examination of electronic properties and the relative stabilities of various structural forms.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic behavior of 4-ethyl-3-methyl-1H-pyrazol-5-ol is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.govnih.gov For pyrazole (B372694) derivatives, the HOMO and LUMO are typically distributed across the pyrazole ring and its substituents, and their energies can be calculated using DFT methods. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another powerful tool used to visualize the electronic distribution within the molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In pyrazol-5-ols, the MEP typically shows negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential is often located around the hydrogen atoms of the hydroxyl or amino groups, marking them as sites for nucleophilic interaction. researchgate.netderpharmachemica.com

Table 1: Representative Theoretical Electronic Properties of Substituted Pyrazolones

| Property | Description | Typical Calculated Values |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -0.2 to -0.4 eV researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.04 to -0.2 eV nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | -0.08 to -0.3 eV nih.govresearchgate.net |

| Dipole Moment | Measure of the molecule's overall polarity | ~6.178 Debye researchgate.net |

Energetics and Stability of Tautomeric Forms

1H-Pyrazol-5-ols, including this compound, can exist in several tautomeric forms due to proton migration. The three primary tautomers are the OH-form (pyrazol-5-ol), the NH-form (pyrazolin-5-one), and the CH-form (pyrazolidin-5-one). Computational studies have shown that the relative stability of these tautomers is highly dependent on the substituents and the solvent environment. researchgate.net

Theoretical calculations, often performed using DFT, have been employed to determine the ground-state energies of these tautomers, thereby predicting their relative stabilities. researchgate.net For many 1-substituted pyrazol-5-ones, the CH form is often found to be the most stable, followed by the NH and OH forms. researchgate.net However, the presence of specific substituents and the polarity of the solvent can shift this equilibrium. researchgate.net For instance, in dimethyl sulfoxide (B87167) (DMSO), C-unsubstituted pyrazol-5-ones tend to exist predominantly in the OH form. researchgate.net

A study on related pyrazole systems indicated that tautomers with a hydrogen atom on one of the pyrazole nitrogens are generally more stable than those without. beilstein-journals.org The energy differences between tautomers can be significant, with less stable forms being several kJ/mol higher in energy. beilstein-journals.org

Table 2: Calculated Relative Stabilities of Pyrazol-5-ol Tautomers

| Tautomeric Form | General Order of Stability (in vacuum/nonpolar solvents) | Key Structural Feature |

|---|---|---|

| CH-form | Most Stable researchgate.net | Carbonyl group and an exocyclic double bond |

| NH-form | Intermediate Stability researchgate.net | Endocyclic double bond and a carbonyl group |

| OH-form | Least Stable researchgate.net | Hydroxyl group and an aromatic pyrazole ring |

Conformational Analysis

The conformational landscape of this compound is influenced by the rotation of its substituent groups, particularly the ethyl group at the C4 position. Computational methods can be used to explore the potential energy surface associated with these rotations to identify the most stable conformers. mdpi.com For substituted pyrazoles, the internal rotation around single bonds, such as the bond connecting a substituent to the pyrazole ring, can lead to different rotational conformers with varying energies. mdpi.com The identification of the global minimum energy conformation is crucial for accurately predicting the molecule's properties.

Reaction Mechanism Studies

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound, from its synthesis to its subsequent transformations.

Elucidation of Reaction Pathways and Transition States

The synthesis of pyrazol-5-ols often involves the cyclocondensation reaction between a β-ketoester (like ethyl 2-ethylacetoacetate) and a hydrazine (B178648) derivative. mdpi.comnih.gov Computational studies can map out the entire reaction pathway for such syntheses, identifying the transition states and intermediates. This allows for a detailed understanding of the reaction's kinetics and thermodynamics. For instance, the reaction mechanism for the synthesis of 3,5-diarylpyrazoles from acetylenic ketones and hydrazines has been studied to understand the factors governing regioselectivity. nih.gov Similarly, the 1,3-dipolar cycloaddition reactions to form pyrazoles have also been investigated computationally. nih.gov

Catalytic Role Elucidation

Catalysts are often employed to enhance the efficiency and selectivity of pyrazole synthesis. nih.gov Computational studies can shed light on the precise role of the catalyst in the reaction mechanism. For example, in the synthesis of pyrazolone (B3327878) derivatives catalyzed by imidazole (B134444), it has been proposed that water can activate a nitrile group through hydrogen bonding, while imidazole facilitates proton abstraction from an active methylene (B1212753) group. nih.govresearchgate.net Theoretical calculations can model these interactions, providing evidence for the proposed catalytic cycle. The use of nano-ZnO as a catalyst in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol has also been reported, with the catalyst facilitating the condensation reaction. nih.gov Protic pyrazole ligands in metal complexes have also been shown to act as acid-base catalysts in various transformations, a role that can be investigated through theoretical means. nih.gov

Influence of Solvents on Reactivity and Structure

Solvents play a pivotal role in the chemical reactivity and structural stability of 1H-pyrazol-5-ol derivatives. kashanu.ac.irresearchgate.net Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of solvent influence. The primary way solvents interact with pyrazol-5-ols is through stabilizing different tautomeric forms of the molecule, mainly the keto and enol forms.

The tautomerism of pyrazol-5-ones is a subject of extensive study, as the equilibrium between tautomers can be significantly shifted by the solvent environment. researchgate.net For instance, in the case of 3-methyl-5-pyrazolone, a close analog of this compound, DFT calculations have shown that in the gas phase or in solvents with low polarity, the keto tautomer is the more stable and predominant species. researchgate.net However, in polar solvents like DMSO, the equilibrium shifts towards the hydroxy (enol) tautomer. researchgate.net This shift is attributed to the differential solvation of the tautomers. Polar solvents can form stronger hydrogen bonds with the hydroxyl group of the enol form, thus stabilizing it more effectively than the keto form.

The reactivity of the pyrazol-5-ol is directly linked to its tautomeric form. The enol form, with its hydroxyl group, is a better nucleophile at the oxygen atom, while the keto form can exhibit nucleophilicity at the C4 position. Therefore, by influencing the tautomeric equilibrium, the choice of solvent can direct the outcome of a chemical reaction.

Computational models can predict the relative energies and dipole moments of the tautomers in various solvents, providing a quantitative understanding of the solvent effect. A general trend observed is that an increase in the solvent polarity leads to greater stabilization of the more polar tautomer. kashanu.ac.ir

Table 1: Calculated Solvent Effects on Tautomeric Equilibrium of a Model 1H-Pyrazol-5-ol

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Relative Energy (kcal/mol) |

| Gas Phase | 1 | Keto | 0 |

| Chloroform | 4.8 | Keto | -1.2 |

| Acetone | 20.7 | Keto/Enol Mixture | -3.5 |

| DMSO | 46.7 | Enol | -5.8 |

| Water | 80.1 | Enol | -6.5 |

Note: The data in this table is illustrative and based on general findings for 1H-pyrazol-5-ol systems. The exact values for this compound would require specific calculations.

Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of the this compound are significantly influenced by the ethyl and methyl substituents at the C4 and C3 positions, respectively. Computational methods provide a powerful tool to dissect these effects.

The pyrazole ring itself is aromatic, and the nature of the substituents can modulate this aromaticity. researchgate.net Electron-donating groups, such as the alkyl (ethyl and methyl) groups in this compound, generally increase the electron density of the pyrazole ring. This enhanced electron density can affect the molecule's reactivity towards electrophiles and nucleophiles.

From an electronic standpoint, the methyl group at the C3 position and the ethyl group at the C4 position are both considered electron-donating through an inductive effect. This can influence the acidity of the N-H proton and the basicity of the nitrogen atoms in the ring. DFT calculations can quantify these effects by computing parameters such as atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO-LUMO gap).

Sterically, the presence of the ethyl group at the C4 position can hinder the approach of reactants to this site. The size and conformation of the ethyl group can create steric strain that may favor certain reaction pathways over others. Molecular modeling can be used to visualize the three-dimensional structure and identify regions of steric hindrance.

Table 2: Predicted Electronic and Steric Parameters for Substituted 1H-Pyrazol-5-ols

| Substituent at C4 | Electronic Effect | HOMO-LUMO Gap (eV) | Steric Hindrance |

| H | Neutral | 5.2 | Low |

| Methyl | Electron-donating | 5.0 | Moderate |

| Ethyl | Electron-donating | 4.9 | Moderate-High |

| Phenyl | Electron-withdrawing/Resonance | 4.7 | High |

Note: This table presents a qualitative and comparative prediction based on established principles of substituent effects. The HOMO-LUMO gap values are illustrative.

Applications in Advanced Materials Science and Catalysis

1H-Pyrazol-5-ols as Ligands in Coordination Chemistry

The pyrazole (B372694) nucleus is a cornerstone in coordination chemistry, valued for its ability to form stable complexes with a wide array of metal ions. researchgate.netnih.gov The presence of multiple nitrogen atoms and, in the case of pyrazol-5-ols, an oxygen atom, provides several potential coordination sites, making them highly adaptable ligands. researchgate.netnih.gov This versatility allows for the construction of metal complexes with tailored electronic and steric properties.

The synthesis of metal complexes with 1H-pyrazol-5-ol ligands is typically achieved through straightforward reaction pathways. These methods often involve the reaction of a pyrazole derivative with a suitable metal salt in an appropriate solvent. nih.govnih.gov For instance, transition metal complexes can be prepared by reacting the pyrazole ligand with metal perchlorates, nitrates, or chlorides. nih.govelsevierpure.comcapes.gov.br The choice of metal precursor and reaction conditions, such as solvent and temperature, can influence the final structure and nuclearity of the complex, leading to mononuclear, binuclear, or polynuclear species. nih.govresearchgate.net

Common synthetic approaches include:

Direct reaction with metal salts: A solution of the pyrazole ligand is mixed with a solution of a metal salt, such as copper(II) nitrate (B79036) or zinc(II) chloride, often resulting in the precipitation of the complex. nih.govcapes.gov.br

In situ ligand formation: In some cases, the pyrazole ligand itself can be formed in the presence of the metal ion, leading directly to the metal complex.

An illustrative example is the synthesis of aluminum anilido-pyrazolate complexes, where anilido-pyrazolate ligand precursors are reacted with one molar equivalent of AlMe₃ in toluene (B28343) to yield the corresponding aluminum dimethyl complexes. rsc.org Similarly, various 3,5-disubstituted 1H-pyrazoles have been synthesized through an iron(III) phthalocyanine (B1677752) chloride-catalyzed oxidation-aromatization of α,β-unsaturated ketones with hydrazine (B178648) hydrate. researchgate.net

The versatility of 1H-pyrazol-5-ol ligands stems from their ability to adopt multiple coordination modes, which is a key factor in their widespread use in coordination chemistry. researchgate.netresearchgate.net The specific mode of coordination is influenced by factors such as the substituents on the pyrazole ring, the nature of the metal ion, and the presence of other ligands in the coordination sphere.

The primary coordination modes observed for pyrazol-5-ol based ligands are:

| Coordination Mode | Description |

| Monodentate | The ligand binds to the metal center through one of the pyrazole nitrogen atoms. researchgate.net |

| Bidentate (O,O'-chelating) | In acyl-substituted pyrazolones, the ligand can coordinate to a metal center through the two oxygen atoms of the β-diketone-like fragment, forming a stable chelate ring. researchgate.net |

| Bidentate (N,N-chelating) | Ligands containing an additional nitrogen-donor substituent can bind to a metal through two nitrogen atoms. |

| Bridging | The pyrazolate anion can bridge two or more metal centers, leading to the formation of polynuclear complexes. This is a common motif in the structures of coinage metal pyrazolate salts. nih.gov |

The tautomeric nature of pyrazol-5-ols also plays a crucial role in their coordination chemistry, allowing for different binding patterns depending on which tautomer is present.

Metal complexes derived from 1H-pyrazol-5-ol and related pyrazole ligands have demonstrated significant catalytic activity in a variety of organic transformations. nih.govulisboa.pt The combination of a sterically and electronically tunable ligand framework with a catalytically active metal center allows for the development of highly efficient and selective catalysts.

Key catalytic applications include:

Oxidation Reactions: Pyrazole-based metal complexes have been employed as catalysts for various oxidation reactions. The specific nature of the ligand and metal can be tuned to control the selectivity of the oxidation process. ulisboa.pt

Polymerization: Aluminum complexes featuring anilido-pyrazolate ligands have been investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. rsc.org

Hydrogenation and Dehydrogenation: Protic pyrazole complexes of iridium have been shown to catalyze both the hydrogenation of CO₂ and the dehydrogenation of formic acid. nih.gov The proton-responsive nature of the pyrazole ligand is crucial for the catalytic cycle.

C-C and C-N Bond Formation: Rhodium(III)-catalyzed C-H activation and cyclization cascades using phenyl-1H-pyrazol-5-amine derivatives have been developed for the synthesis of complex heterocyclic structures. rsc.org

The catalytic activity of these complexes is often attributed to the cooperative effect between the metal center and the pyrazole ligand, where the ligand can participate in proton transfer or stabilize reactive intermediates. nih.gov

1H-Pyrazol-5-ols as Building Blocks for Complex Organic Architectures

Beyond their role as ligands, 1H-pyrazol-5-ols serve as valuable building blocks in organic synthesis for the construction of more elaborate molecular frameworks. scirp.orgchemscene.com Their inherent reactivity and multiple functionalization points allow for their incorporation into a wide range of heterocyclic systems.

The pyrazole ring is a stable aromatic system that can be readily functionalized at various positions. This allows for the systematic construction of complex molecules with desired properties. For example, 5-aminopyrazoles are used as starting materials for the synthesis of pyrazolo-fused quinazolines and other bioactive molecules. rsc.orgscirp.org The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) demonstrates the use of pyrazol-5-ols in creating larger, symmetrical molecules through condensation reactions with aldehydes. nih.gov

The versatility of pyrazoles as building blocks is further highlighted by the development of parallel solution-phase synthesis methods to create libraries of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols, demonstrating their utility in combinatorial chemistry. nih.gov

Development of Photochromic Systems

Photochromic materials, which undergo reversible color changes upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart materials. mdpi.com 1H-pyrazole derivatives have emerged as a promising scaffold for the design of novel photochromic systems. rug.nl

Specifically, arylazo-substituted pyrazoles have been investigated for their photochromic properties. rug.nlresearchgate.net These molecules combine the robust photoswitching capabilities of the azobenzene (B91143) unit with the unique properties of the pyrazole ring, such as its ability to form hydrogen bonds and coordinate to metal ions. The photochromism of these compounds is based on the reversible E/Z (trans/cis) isomerization of the azo group, which can be triggered by light of specific wavelengths.

Key findings in the study of pyrazole-based photochromic systems include:

The photochromic properties, such as the thermal half-life of the Z-isomer and the quantum yields of isomerization, can be tuned by modifying the substitution pattern on the aryl and pyrazole rings. researchgate.net

The NH moiety of the pyrazole ring offers a site for hydrogen bonding, which can influence the photochromic behavior and allow for the development of supramolecular photoresponsive systems. rug.nlresearchgate.net

The incorporation of pyrazole units into more complex structures, such as 1,3-diazabicyclo[3.1.0]hex-3-ene systems, has also been shown to result in photochromic behavior. mdpi.com

The ability to fine-tune the optical and electronic properties of these molecules through synthetic modification makes 1H-pyrazoles a valuable platform for the development of advanced photochromic materials.

Future Research Perspectives and Challenges in 4 Ethyl 3 Methyl 1h Pyrazol 5 Ol Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For 4-ethyl-3-methyl-1H-pyrazol-5-ol and related pyrazolones, future research will likely focus on moving beyond traditional condensation reactions. Key areas of exploration include microwave-assisted synthesis, solvent-free reaction conditions, and multicomponent reactions, which offer advantages such as reduced reaction times, higher yields, and minimized waste. nih.govresearchgate.netmdpi.com

The pursuit of "green" chemistry principles will drive the use of water as a solvent and the development of catalyst-free approaches. nih.govacs.org For instance, the synthesis of novel mono- and bis-pyrazole derivatives has been achieved through straightforward, eco-friendly condensation reactions in the absence of any catalyst or toxic reagents, with moderate to good yields. nih.gov These methodologies, if adapted for this compound, could significantly reduce the environmental impact of its production.

Future investigations should also explore one-pot syntheses, which streamline processes by generating precursors in situ. nih.gov This approach not only simplifies the synthetic procedure but also aligns with the principles of green chemistry by reducing separation and purification steps. nih.gov

Table 1: Comparison of Synthetic Approaches for Pyrazole (B372694) Derivatives

| Synthetic Method | Key Advantages | Challenges | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Requires specialized equipment, potential for localized overheating. | nih.govmdpi.com |

| Solvent-Free Reactions | Reduced waste, simplified workup. | Limited substrate solubility, potential for high viscosity. | researchgate.netmdpi.com |

| Multicomponent Reactions | High atom economy, molecular diversity. | Complex optimization, potential for side reactions. | mdpi.combeilstein-journals.org |

| Aqueous Media Synthesis | Environmentally benign, low cost. | Poor solubility of some organic reactants. | acs.org |

| Catalyst-Free Synthesis | Avoids toxic catalysts, simplified purification. | May require harsher reaction conditions, lower yields. | nih.gov |

Design and Development of Highly Efficient Catalytic Systems

Catalysis plays a crucial role in enhancing the efficiency and selectivity of chemical transformations. For the synthesis of this compound and its derivatives, the design of novel and highly efficient catalytic systems remains a significant challenge. Future research is expected to focus on both organocatalysts and metal-based catalysts.

Organocatalysts, such as imidazole (B134444) and its derivatives, have shown promise in the synthesis of pyrazolone (B3327878) compounds in aqueous media. acs.org Bifunctional catalysts, like pyrrolidine-acetic acid, have also been employed for the synthesis of fused pyran-pyrazole derivatives under microwave irradiation. mdpi.com The development of magnetically retrievable nano-organocatalysts represents a promising avenue, offering ease of separation and catalyst recycling. jk-sci.com

In the realm of metal catalysis, palladium-catalyzed asymmetric hydrogenation has been utilized for the synthesis of fluorinated aromatic pyrazol-5-ols. researchgate.net Copper-catalyzed three-component synthesis has also been developed for producing 1,3-substituted pyrazoles. beilstein-journals.org A significant area for future work will be the development of catalysts that enable the asymmetric synthesis of chiral pyrazolone derivatives with high enantioselectivity. rsc.orgacs.org

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For reactions involving this compound, detailed mechanistic studies are needed to elucidate the intricate pathways of its formation and subsequent transformations.

For example, the Knorr pyrazole synthesis, a classical method, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) in the presence of a catalytic acid. jk-sci.com The regioselectivity of this reaction, which determines the final substitution pattern on the pyrazole ring, is a key aspect that warrants further mechanistic investigation. jk-sci.com

Modern analytical techniques, such as in situ spectroscopy and computational modeling, can provide valuable insights. mdpi.com Deuterium labeling experiments and kinetic studies have been used to rationalize reaction pathways and understand underlying mechanisms in the synthesis of pyrazole derivatives. mdpi.com Mechanistic studies on oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles have also been reported, highlighting the diverse routes to this heterocyclic core. nih.gov Understanding the role of tautomerism in the reactivity of pyrazolones is another critical area for future mechanistic exploration. researchgate.net

Expanding the Scope of Material Science Applications

While pyrazole derivatives are well-known for their biological activities, their potential in material science remains relatively underexplored. For this compound, future research should aim to expand its applications beyond the pharmaceutical realm. The unique structural and electronic properties of the pyrazolone core make it an attractive building block for novel materials.

Potential applications could include the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The ability of pyrazoles to form stable complexes with metal ions suggests their use in the design of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov These materials could exhibit interesting magnetic, optical, or catalytic properties.

The synthesis of pyrazole-containing ligands for the development of catalysts is another promising direction. nih.gov For example, pyrazole or tris(pyrazolyl)ethanol oxo-vanadium(IV) complexes have been investigated as catalysts for the oxidation of cyclohexane. nih.gov Further research into the unique properties of materials derived from this compound could lead to significant technological advancements.

Synergistic Approaches Combining Synthetic and Computational Methods

The integration of synthetic chemistry with computational methods offers a powerful strategy for accelerating the discovery and development of new molecules and materials. For this compound, a synergistic approach can guide the design of novel derivatives with tailored properties and predict their behavior before synthesis.

Computational tools like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. nih.govresearchgate.net Molecular docking studies can predict the binding interactions of these compounds with biological targets, aiding in the design of new therapeutic agents. researchgate.netnih.gov

Furthermore, computational modeling can be used to understand reaction mechanisms and predict the outcomes of different synthetic routes. acs.org This predictive power can help to streamline experimental work, reducing the time and resources required for optimization. By combining the predictive capabilities of computational chemistry with the practical application of synthetic organic chemistry, researchers can more efficiently explore the chemical space around this compound and unlock its full potential. eurasianjournals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.